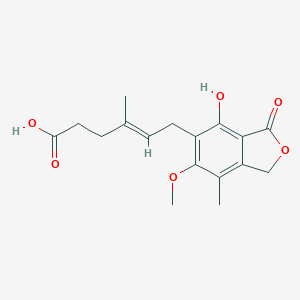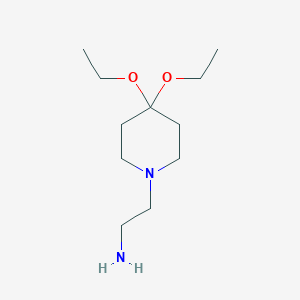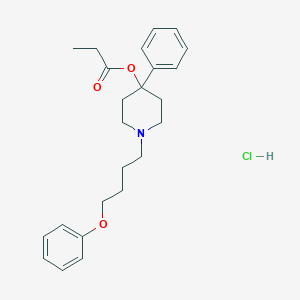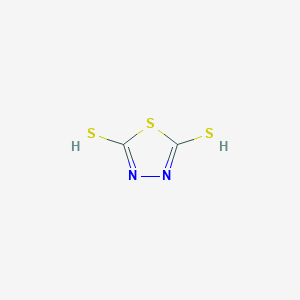
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, involves several steps . The process starts with NaH(60% suspension) and tetrahydrofuron charged into a reactor under argon atmosphere. A solution of diethyl 2-allylmalonate is added dropwise over an hour. After completion of addition, the reaction mixture is allowed to warm and stirred for an hour .Molecular Structure Analysis
The molecular structure of a similar compound, Diethyl 1,1-cyclopropanedicarboxylate, is available in the NIST Chemistry WebBook . The molecular formula is C9H14O4 and the molecular weight is 186.2051 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate are complex and involve multiple steps . The reactions involve various chemicals and solvents, and the final compounds are purified using flash chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Diethyl 1,1-cyclopropanedicarboxylate, are available in the NIST Chemistry WebBook . The molecular formula is C9H14O4 and the molecular weight is 186.2051 .Safety and Hazards
The safety data sheet for a similar compound, Diethyl 1,1-cyclopropane-1,1-dicarboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention .
Propriétés
IUPAC Name |
diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUCLLNNEFPGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1CI)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451062 |
Source


|
| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |
CAS RN |
144296-42-4 |
Source


|
| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

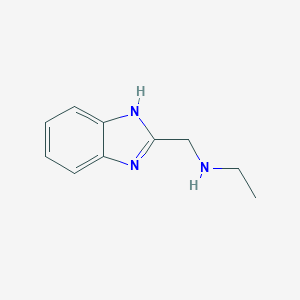

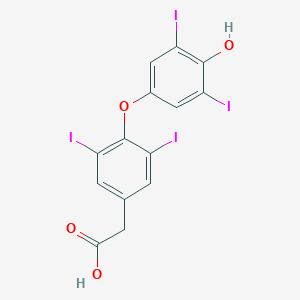



![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)

